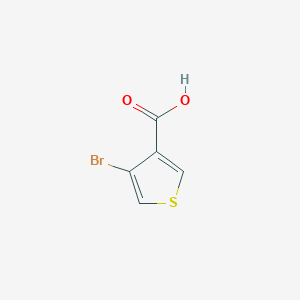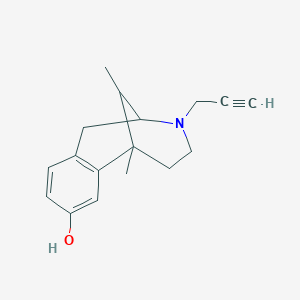
N-Propynylnormetazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propynylnormetazocine, also known as NPN, is a synthetic opioid drug that has been used in scientific research for its unique pharmacological properties. It was first synthesized in the 1970s as a potential analgesic drug, but its use was limited due to its potent hallucinogenic effects. However, recent studies have shown that NPN has potential as a research tool for studying the brain's opioid system and its involvement in pain perception and addiction.
Mécanisme D'action
N-Propynylnormetazocine acts on the kappa opioid receptor in the brain, which is involved in the regulation of pain perception, mood, and addiction. Activation of the kappa receptor by N-Propynylnormetazocine results in the inhibition of neurotransmitter release, leading to analgesic and hallucinogenic effects. However, the exact mechanism of action of N-Propynylnormetazocine is not fully understood and requires further research.
Effets Biochimiques Et Physiologiques
N-Propynylnormetazocine has been shown to have both analgesic and hallucinogenic effects. It has been found to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. However, it also produces potent hallucinogenic effects, including visual and auditory distortions, which limit its use as a therapeutic drug.
Avantages Et Limitations Des Expériences En Laboratoire
N-Propynylnormetazocine has several advantages as a research tool, including its high affinity for the kappa opioid receptor and its unique pharmacological properties. However, its potent hallucinogenic effects and limited availability make it difficult to use in certain experiments. Additionally, its use in animal models raises ethical concerns due to the potential for adverse effects.
Orientations Futures
There are several future directions for research on N-Propynylnormetazocine. One area of interest is the development of analogs with improved pharmacological properties and reduced hallucinogenic effects. Another area of research is the study of the role of the kappa opioid receptor in addiction and its potential as a target for therapeutic intervention. Additionally, further research is needed to fully understand the mechanism of action of N-Propynylnormetazocine and its effects on pain perception and other physiological processes.
Méthodes De Synthèse
N-Propynylnormetazocine is synthesized by modifying the chemical structure of the opioid drug, ketazocine. The process involves the addition of a propynyl group to the nitrogen atom of the ketazocine molecule, resulting in the formation of N-Propynylnormetazocine. The synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-Propynylnormetazocine has been used in scientific research to study the brain's opioid system and its involvement in pain perception and addiction. It has been shown to have unique pharmacological properties, including high affinity for the kappa opioid receptor and low affinity for the mu and delta opioid receptors. This makes it a valuable tool for studying the effects of kappa receptor activation on pain perception and addiction.
Propriétés
Numéro CAS |
15891-46-0 |
|---|---|
Nom du produit |
N-Propynylnormetazocine |
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
1,13-dimethyl-10-prop-2-ynyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H21NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h1,5-6,11-12,16,19H,7-10H2,2-3H3 |
Clé InChI |
DXRSDIZZXLDAAH-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



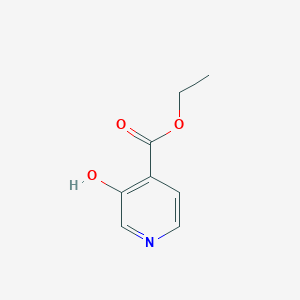
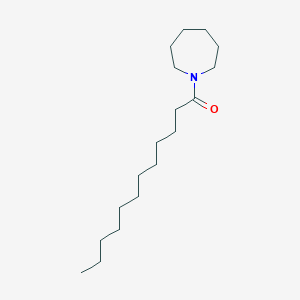

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)


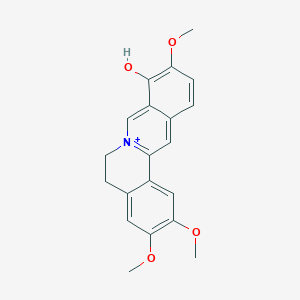

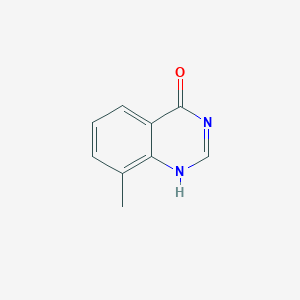

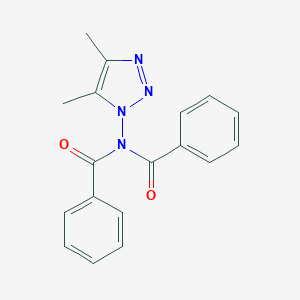
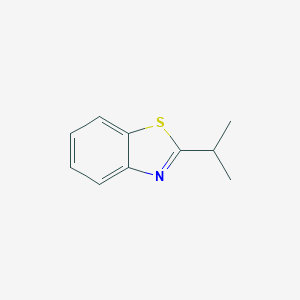
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
